Methyl 5-methylfuran-3-carboxylate
CAS No.: 35351-35-0
Cat. No.: VC2284365
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35351-35-0 |
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Molecular Formula | C7H8O3 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | methyl 5-methylfuran-3-carboxylate |
Standard InChI | InChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 |
Standard InChI Key | UTBIHCRVZWPDGB-UHFFFAOYSA-N |
SMILES | CC1=CC(=CO1)C(=O)OC |
Canonical SMILES | CC1=CC(=CO1)C(=O)OC |
Introduction
Methyl 5-methylfuran-3-carboxylate is precisely characterized by several chemical identifiers that allow for its unambiguous identification in scientific literature and databases. These identifiers include standardized nomenclature and structural representations that enable researchers to accurately reference and study this compound.
Property | Value | Source |
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IUPAC Name | methyl 5-methylfuran-3-carboxylate | |
CAS Registry Number | 35351-35-0 | |
Molecular Formula | C₇H₈O₃ | |
Molecular Weight | 140.14 g/mol | |
InChI | InChI=1S/C7H8O3/c1-5-3-6(4-10-5)7(8)9-2/h3-4H,1-2H3 | |
InChI Key | UTBIHCRVZWPDGB-UHFFFAOYSA-N | |
Canonical SMILES | CC1=CC(=CO1)C(=O)OC |
The physical properties of methyl 5-methylfuran-3-carboxylate include its appearance as a solid at room temperature. Its structural features, particularly the furan ring and the ester group, contribute to its chemical behavior and reactivity patterns, which are fundamental to understanding its applications in various fields.
Synthetic Methodologies
Methyl 5-methylfuran-3-carboxylate can be synthesized through various methods, each with specific advantages depending on the starting materials, desired scale, and available resources. These synthetic approaches provide researchers with multiple options for obtaining this compound for further studies and applications.
Laboratory Scale Synthesis
One common approach for synthesizing methyl 5-methylfuran-3-carboxylate involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This multistep process proceeds through a tandem sequence involving several mechanistic steps:
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Michael addition
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Intramolecular nucleophilic addition
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4π ring opening
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Intramolecular Michael addition
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Elimination
This method is particularly valuable for laboratory-scale synthesis, offering control over reaction conditions and potentially high yields of the desired product.
Esterification Method
Another common synthetic route involves the esterification of 5-methylfuran-3-carboxylic acid with methanol under acidic conditions. This approach typically employs acid catalysts such as sulfuric acid or hydrogen chloride to facilitate the reaction. Based on similar reactions described for related compounds, this method involves:
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Reaction of 5-methylfuran-3-carboxylic acid with methanol
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Acidic catalysis (using H₂SO₄ or HCl)
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Temperature control between 60-80°C to prevent furan ring decomposition
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Purification by vacuum distillation or column chromatography
This method is often preferred for its simplicity and the availability of starting materials, making it accessible for various research purposes.
Chemical Reactivity
Methyl 5-methylfuran-3-carboxylate exhibits diverse chemical reactivity, primarily centered on its furan ring and ester functional group. Understanding these reaction patterns is crucial for predicting its behavior in various chemical environments and for developing synthetic pathways to derive valuable compounds.
Oxidation Reactions
Methyl 5-methylfuran-3-carboxylate undergoes various oxidation reactions depending on the conditions and oxidizing agents employed. Particularly notable are its atmospheric oxidation pathways in environmental settings, where hydroxyl radicals (- OH) initiate oxidation through addition to the C2 or C5 positions of the furan ring. Computational studies have revealed two primary pathways for this oxidation process:
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Ring-retaining pathway: Forms 5-hydroxy-2-furanone derivatives
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Ring-opening pathway: Produces unsaturated 1,4-dicarbonyl compounds (e.g., 3-methyl-2-oxobut-3-enedioic acid)
Pathway | Conditions | Major Products | Theoretical Yield |
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Atmospheric (- OH) | 298 K, 760 Torr | 5-hydroxy-2-furanone, dicarbonyl compounds | 26–73% |
Chemical Oxidation | MnO₂, NaCN in MeOH | Carboxylic acid derivatives | Not reported |
These oxidation pathways are significant both for understanding the environmental fate of the compound and for utilizing controlled oxidation in synthetic applications.
Reduction Reactions
The ester group (–COOCH₃) in methyl 5-methylfuran-3-carboxylate is susceptible to reduction through various methods:
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Catalytic hydrogenation (e.g., H₂/Pd) can convert the ester to a primary alcohol (–CH₂OH)
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Selective reduction of the furan ring may occur under controlled conditions
These reduction reactions are valuable for generating derivatives with modified functional groups, expanding the compound's utility in organic synthesis and materials science applications.
Functional Group Transformations
Beyond simple oxidation and reduction reactions, methyl 5-methylfuran-3-carboxylate can undergo various functional group transformations:
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Hydrolysis of the ester group to form the corresponding carboxylic acid
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Transesterification to form different esters
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Amidation to form amide derivatives
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Substitution reactions on the furan ring, particularly at positions 2 and 5
These transformations provide access to a diverse array of derivatives with potentially enhanced or tailored properties for specific applications.
Biological Activities
Methyl 5-methylfuran-3-carboxylate has demonstrated various biological activities that make it of interest for pharmaceutical and medicinal chemistry research. These activities span multiple therapeutic areas and showcase the compound's potential as a lead structure for drug development.
Anticancer Properties
Studies have revealed that methyl 5-methylfuran-3-carboxylate and its derivatives exhibit cytotoxic effects against various cancer cell lines. This anticancer activity is a significant area of research interest, as it suggests potential applications in oncology and cancer therapeutics.
One study reported an IC₅₀ value of 62.37 μg/mL against HeLa cells (cervical cancer), indicating meaningful cytotoxic activity. While this activity is moderate compared to established chemotherapeutic agents, it provides a valuable starting point for structural optimization to enhance potency and selectivity.
The mechanism underlying this anticancer activity remains under investigation, but it likely involves the compound's interaction with specific cellular targets or pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
Methyl 5-methylfuran-3-carboxylate has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In particular, derivatives of this compound have shown a minimum inhibitory concentration (MIC) of 250 μg/mL against pathogenic bacteria.
Biological Activity | Test System | Potency Value | Notes |
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Anticancer | HeLa cells | IC₅₀ = 62.37 μg/mL | Cervical cancer cell line |
Antibacterial | Staphylococcus aureus | MIC = 250 μg/mL | Gram-positive bacterium |
Anti-inflammatory | Various | Not quantified | Mechanism requires further study |
This antimicrobial activity suggests potential applications in developing new antibacterial agents, particularly important in the context of increasing antibiotic resistance among common pathogens.
Anti-inflammatory Effects
The multi-faceted biological activity profile of methyl 5-methylfuran-3-carboxylate makes it a promising candidate for further research in medicinal chemistry, particularly for developing multi-target therapeutic agents that address multiple aspects of complex diseases.
Research Applications
Methyl 5-methylfuran-3-carboxylate serves as a valuable tool in various scientific disciplines, with applications ranging from organic synthesis to materials science. Its versatility stems from its functional groups and reactivity patterns, which enable diverse transformations and applications.
Organic Synthesis Applications
In organic synthesis, methyl 5-methylfuran-3-carboxylate functions as a crucial building block for constructing more complex organic molecules and heterocyclic compounds. Its functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in synthetic pathways.
Key reactions in organic synthesis include:
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Oxidation reactions leading to carboxylic acids and ketones
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Reduction reactions yielding derivatives such as 2-methylfuran-3-carboxylate
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Substitution reactions producing hydroxylated or aminated derivatives
These reactions expand the compound's utility in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals with specific properties and activities.
Medicinal Chemistry Research
The biological activities of methyl 5-methylfuran-3-carboxylate make it valuable in medicinal chemistry research, particularly as a scaffold for developing potential therapeutic agents. Its demonstrated anticancer, antimicrobial, and anti-inflammatory properties provide starting points for structure-activity relationship studies and optimization efforts.
Medicinal chemistry applications include:
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Scaffold for developing anticancer agents with enhanced potency and selectivity
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Template for designing novel antibacterial compounds to address antibiotic resistance
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Starting point for anti-inflammatory drug discovery
The compound's structure allows for systematic modifications to optimize biological activity, pharmacokinetic properties, and target selectivity, essential aspects of modern drug discovery efforts.
Materials Science
In materials science, methyl 5-methylfuran-3-carboxylate is utilized in producing polymers and resins with specialized properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable in developing advanced materials for various industrial applications.
Specific applications in materials science include:
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Component in polymer synthesis
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Additive for enhancing material properties
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Precursor for functional materials with specific characteristics
These applications highlight the compound's versatility beyond biological and pharmaceutical contexts, extending to material engineering and technological applications.
Comparative Analysis
Understanding methyl 5-methylfuran-3-carboxylate in relation to similar compounds provides valuable context for its properties, reactivity, and applications. This comparative analysis highlights the unique features and potential advantages of this specific compound.
Comparison with Related Furan Derivatives
Methyl 5-methylfuran-3-carboxylate can be compared with several structurally related furan derivatives:
Compound | Structural Difference | Key Property Distinction |
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Methyl furan-2-carboxylate | Carboxylate at 2-position instead of 3-position | Different electronic distribution affects reactivity |
Ethyl 5-methylfuran-3-carboxylate | Ethyl ester instead of methyl ester | Slightly increased lipophilicity |
Furan-3-carboxylic acid | Carboxylic acid instead of ester | Increased polarity and hydrogen bonding capability |
Methyl 5-formyl-2-methyl-3-furoate | Different substitution pattern with formyl group | Enhanced reactivity due to aldehyde group |
The unique substitution pattern of methyl 5-methylfuran-3-carboxylate, with the methyl group at the 5-position and the ester at the 3-position, imparts distinct chemical and physical properties that make it suitable for specialized applications.
Structure-Activity Relationships
The biological activities of methyl 5-methylfuran-3-carboxylate are influenced by its structural features. Comparative studies with related compounds provide insights into structure-activity relationships:
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The position of the ester group affects interaction with biological targets
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The methyl substituent at the 5-position influences lipophilicity and membrane permeability
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The furan ring provides a specific geometric arrangement that may be crucial for binding to target proteins
These structure-activity relationships guide rational design and optimization efforts in medicinal chemistry applications, helping researchers develop more potent and selective compounds based on the methyl 5-methylfuran-3-carboxylate scaffold.
Analytical Characterization
Accurate characterization of methyl 5-methylfuran-3-carboxylate is essential for confirming its identity, assessing its purity, and understanding its structural features. Multiple analytical techniques provide complementary information about this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for confirming the structure of methyl 5-methylfuran-3-carboxylate. Based on data from related compounds, characteristic signals in ¹H NMR would include:
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Methyl group at the 5-position (approximately δ 2.3-2.7 ppm)
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Methyl ester group (approximately δ 3.8-3.9 ppm)
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Furan ring protons (approximately δ 6.5-7.5 ppm)
These spectroscopic signatures provide definitive confirmation of the compound's structure and substitution pattern .
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of methyl 5-methylfuran-3-carboxylate and separating it from related compounds or synthesis impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for this purpose, often coupled with mass spectrometry for additional structural confirmation.
For purification purposes, techniques such as column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate) are typically effective for achieving high purity levels.
Future Research Directions
The versatile nature of methyl 5-methylfuran-3-carboxylate opens numerous avenues for future research across different scientific disciplines. These research directions build upon current knowledge while addressing gaps and exploring new applications.
Medicinal Chemistry Optimization
Future research in medicinal chemistry could focus on optimizing the biological activities of methyl 5-methylfuran-3-carboxylate through systematic structural modifications:
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Exploring various substituents at different positions of the furan ring
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Investigating alternative ester groups to enhance pharmacokinetic properties
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Developing hybrid molecules combining the methyl 5-methylfuran-3-carboxylate scaffold with other bioactive moieties
These optimization efforts could lead to more potent and selective compounds with enhanced therapeutic potential for cancer, microbial infections, and inflammatory conditions.
Reaction Methodology Development
In the field of organic chemistry, future research could explore novel reaction methodologies involving methyl 5-methylfuran-3-carboxylate:
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Developing catalytic methods for selective functionalization of the furan ring
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Investigating new transformation pathways for the ester group
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Exploring green chemistry approaches for synthesizing and modifying the compound
These methodological advances would expand the synthetic utility of methyl 5-methylfuran-3-carboxylate and potentially enable access to previously inaccessible derivatives.
Materials Science Applications
Future research in materials science could investigate novel applications of methyl 5-methylfuran-3-carboxylate and its derivatives:
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Exploring their incorporation into advanced polymer materials
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Investigating potential applications in electronic materials and devices
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Developing sustainable materials based on furan chemistry as alternatives to petroleum-based products
These materials science applications would leverage the unique structural features of methyl 5-methylfuran-3-carboxylate to address contemporary challenges in sustainability and advanced materials development.
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